molecular formula C20H20N4O5S B11530676 Benzyl {3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl}carbamate

Benzyl {3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl}carbamate

Cat. No.: B11530676
M. Wt: 428.5 g/mol
InChI Key: GTAWFJXAPVFRQO-UHFFFAOYSA-N
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Description

BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE is a complex organic compound that features a benzyl group, a nitrobenzothiazole moiety, and a carbamate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The nitrobenzothiazole moiety is known to interact with biological macromolecules, potentially inhibiting or modifying their activity . The carbamate linkage may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BENZYL N-{2-METHYL-1-[(6-NITRO-1,3-BENZOTHIAZOL-2-YL)CARBAMOYL]PROPYL}CARBAMATE is unique due to its combination of a benzyl group, a nitrobenzothiazole moiety, and a carbamate linkage. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5 g/mol

IUPAC Name

benzyl N-[3-methyl-1-[(6-nitro-1,3-benzothiazol-2-yl)amino]-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C20H20N4O5S/c1-12(2)17(22-20(26)29-11-13-6-4-3-5-7-13)18(25)23-19-21-15-9-8-14(24(27)28)10-16(15)30-19/h3-10,12,17H,11H2,1-2H3,(H,22,26)(H,21,23,25)

InChI Key

GTAWFJXAPVFRQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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